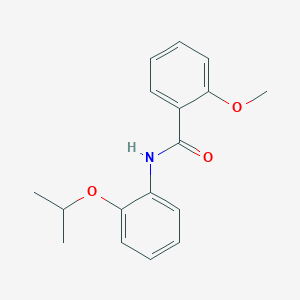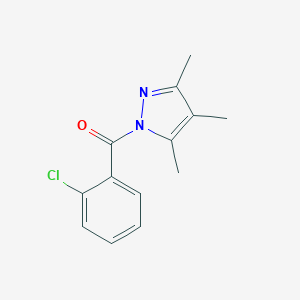![molecular formula C14H17NO2 B267103 N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267103.png)
N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide is a chemical compound that belongs to the class of amides. It is commonly known as AM404 and has been extensively studied due to its potential therapeutic applications. AM404 has been found to have analgesic, anti-inflammatory, and neuroprotective properties. The purpose of
Wirkmechanismus
AM404 exerts its effects by inhibiting the reuptake of anandamide, which is an endogenous cannabinoid. Anandamide is involved in the regulation of pain, inflammation, and mood. By inhibiting the reuptake of anandamide, AM404 increases the concentration of anandamide in the body, which leads to its analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
AM404 has been found to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to reduce the activation of glial cells, which are involved in the inflammatory response. In addition, AM404 has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
AM404 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It has also been extensively studied, which makes it a well-characterized compound. However, there are also some limitations to using AM404 in lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, it has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of AM404. One direction is to investigate its potential for the treatment of chronic pain and inflammatory diseases. Another direction is to investigate its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, there is a need to investigate the long-term effects of AM404 and its potential for addiction and abuse. Finally, there is a need to investigate the potential of AM404 for the development of new drugs with improved therapeutic properties.
Synthesemethoden
AM404 can be synthesized by the reaction of N-arachidonoylphenolamine (AM374) with allyl bromide. The reaction takes place in the presence of potassium carbonate and dimethylformamide (DMF) as a solvent. The resulting product is then purified by column chromatography to obtain pure AM404.
Wissenschaftliche Forschungsanwendungen
AM404 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. AM404 has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, AM404 has been found to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
4-(2-methylprop-2-enoxy)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H17NO2/c1-4-9-15-14(16)12-5-7-13(8-6-12)17-10-11(2)3/h4-8H,1-2,9-10H2,3H3,(H,15,16) |
InChI-Schlüssel |
HICRXJNQZVCOIZ-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC=C |
Kanonische SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide](/img/structure/B267020.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267021.png)
![N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B267022.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B267023.png)


![2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267029.png)
![N-cyclohexyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267030.png)
![2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267035.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267037.png)
![2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267039.png)
![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267043.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)